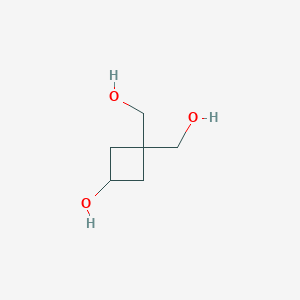

3,3-Bis(hydroxymethyl)cyclobutan-1-ol

Description

3,3-Bis(hydroxymethyl)cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group at position 1 and two hydroxymethyl groups at position 2. Its strained four-membered cyclobutane ring imparts unique reactivity and conformational rigidity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s stereochemistry and functional group arrangement influence its solubility, stability, and interactions in chemical reactions.

Properties

IUPAC Name |

3,3-bis(hydroxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-6(4-8)1-5(9)2-6/h5,7-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUCAPWDQSAXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(hydroxymethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through the formation of a diol intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3,3-Bis(hydroxymethyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation. The use of continuous flow reactors and other advanced manufacturing techniques can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(hydroxymethyl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The hydroxyl groups can be reduced to form corresponding alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: The major products include 3,3-bis(formyl)cyclobutan-1-ol and 3,3-bis(carboxy)cyclobutan-1-ol.

Reduction: The major product is 3,3-bis(methyl)cyclobutan-1-ol.

Substitution: The major products depend on the substituent introduced, such as 3,3-bis(chloromethyl)cyclobutan-1-ol or 3,3-bis(aminomethyl)cyclobutan-1-ol.

Scientific Research Applications

3,3-Bis(hydroxymethyl)cyclobutan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(hydroxymethyl)cyclobutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can participate in various nucleophilic substitution and addition reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- 3-(Methylamino)cyclobutan-1-ol (CAS 1354952-94-5): Structure: Cyclobutane ring with hydroxyl (-OH) at C1 and methylamino (-NHCH₃) at C3. Properties: Higher polarity due to the amino group; forms hydrogen bonds. Commercial purity ranges from 95% to 97% . Applications: Used in medicinal chemistry as a chiral building block.

- 3,3',4,4'-Tetrakis(octyloxy)benzophenone (4O8): Structure: Benzophenone core with four octyloxy chains. Synthesis: Achieved via lithiation and coupling reactions (68% yield) . Key Difference: Non-cyclic structure vs. cyclobutane; applications in materials science (e.g., liquid crystals).

3-Mercaptobutan-2-one (CAS 40789-98-8) :

Physicochemical Properties

Commercial Availability and Pricing

- 3-(Methylamino)cyclobutan-1-ol: Purity: 95–97% Price: €185–€2,295/g (scale-dependent) .

- cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride: CAS 1523606-23-6; priced for R&D use (exact cost undisclosed) .

- 3,3-Bis(hydroxymethyl)cyclobutan-1-ol: Limited commercial data; likely requires custom synthesis.

Biological Activity

3,3-Bis(hydroxymethyl)cyclobutan-1-ol is a cyclic alcohol with the molecular formula and a molecular weight of 132.158 g/mol. This compound features two hydroxymethyl groups, which significantly enhance its hydrophilicity and potential biological activity. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and other fields.

The chemical characteristics of 3,3-bis(hydroxymethyl)cyclobutan-1-ol include:

- Molecular Formula :

- Molecular Weight : 132.158 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 283.3 °C

- Flash Point : 142.6 °C

- LogP : -1.56 (indicating high water solubility)

Research indicates that the presence of hydroxymethyl groups can influence various biological activities, including:

- Antimicrobial Activity : Compounds with hydroxymethyl groups often exhibit enhanced antimicrobial properties due to their ability to interact with microbial cell membranes.

- Antioxidant Properties : The compound may act as a free radical scavenger, contributing to its potential in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Hydroxymethyl groups can modulate enzyme activity, which may lead to therapeutic applications in enzyme-related disorders.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological implications of similar compounds, providing insights into the potential effects of 3,3-bis(hydroxymethyl)cyclobutan-1-ol.

Synthesis and Derivatives

The synthesis of 3,3-bis(hydroxymethyl)cyclobutan-1-ol can be achieved through various methods, often involving the functionalization of cyclobutane derivatives. The versatility in synthesis allows for the development of analogs that may possess unique biological activities.

Synthetic Routes

Several synthetic approaches have been documented:

- Nucleophilic Substitution Reactions : Utilizing diols and halides to introduce hydroxymethyl groups onto cyclobutane frameworks.

- Reduction Reactions : Converting carbonyl precursors into the desired diol form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.